N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide
Description
N-[3-(1H-Benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzimidazole core substituted at the benzo[f] position, linked via a propyl chain to a 4-(trifluoromethyl)benzenesulfonamide group. This structural motif is designed to enhance interactions with biological targets, particularly in oncology, by combining the planar aromatic benzimidazole (known for intercalation or enzyme inhibition) with the electron-withdrawing trifluoromethyl group, which improves metabolic stability and lipophilicity .
Properties
CAS No. |
606133-51-1 |
|---|---|
Molecular Formula |
C21H18F3N3O2S |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H18F3N3O2S/c22-21(23,24)16-7-9-17(10-8-16)30(28,29)25-11-3-6-20-26-18-12-14-4-1-2-5-15(14)13-19(18)27-20/h1-2,4-5,7-10,12-13,25H,3,6,11H2,(H,26,27) |
InChI Key |
XBSBWRXFAGINMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCCNS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of Benzo[f]benzimidazole
- Benzimidazole derivatives are commonly synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or their equivalents under acidic or dehydrating conditions.
- For benzo[f]benzimidazole, fused ring systems are constructed by cyclization of appropriately substituted o-phenylenediamines with aldehydes or carboxylic acid derivatives.
- Literature reports (e.g.,) describe the preparation of benzimidazole derivatives via refluxing o-phenylenediamine with aldehydes in solvents such as ethanol or acetic acid, followed by purification through column chromatography.
Functionalization at the 2-Position
- The 2-position of benzimidazole is nucleophilic and can be alkylated using alkyl halides.
- A typical method involves reacting benzimidazole with 1,3-dibromopropane or 3-bromopropyl derivatives under basic conditions (e.g., potassium carbonate in DMF) to introduce the 3-propyl linker.
- The alkylation step yields N-(3-bromopropyl)benzimidazole intermediates, which can be further converted to amines by nucleophilic substitution or reduction.
Formation of the 4-(Trifluoromethyl)benzenesulfonamide Moiety
Sulfonyl Chloride Preparation
- 4-(Trifluoromethyl)benzenesulfonyl chloride is commercially available or can be synthesized by chlorosulfonation of 4-(trifluoromethyl)benzene.
- The sulfonyl chloride is a reactive electrophile suitable for coupling with amines.
Coupling Reaction
- The 3-aminopropyl benzimidazole intermediate is reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
- The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity and minimize side reactions.
- The sulfonamide bond formation proceeds via nucleophilic attack of the amine on the sulfonyl chloride, releasing HCl which is scavenged by the base.
- Purification is achieved by column chromatography or recrystallization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Benzimidazole formation | o-Phenylenediamine + aldehyde, reflux | Ethanol/AcOH | 60–80 | Acidic or dehydrating conditions |
| Alkylation at 2-position | Benzo[f]benzimidazole + 3-bromopropyl halide + K2CO3 | DMF | 50–75 | Stirring at 60–80 °C |
| Amination of alkyl bromide | Ammonia or NaN3 followed by reduction | Ethanol or water | 60–80 | Conversion to 3-aminopropyl derivative |
| Sulfonamide formation | 3-Aminopropyl benzimidazole + 4-(CF3)PhSO2Cl + Et3N | DCM, 0–5 °C | 70–85 | Anhydrous conditions, base scavenger |
Analytical and Purification Techniques
- Purity and identity are confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.
- Column chromatography using silica gel with gradients of methanol in dichloromethane is common for purification ().
- Crystallization from suitable solvents may be employed to obtain analytically pure material.
Research Findings and Optimization Notes
- The choice of base and solvent critically affects the alkylation and sulfonamide coupling yields.
- Lower temperatures during sulfonamide formation reduce side reactions such as hydrolysis of sulfonyl chloride.
- Use of anhydrous conditions and inert atmosphere improves reproducibility and yield.
- Alternative methods for benzimidazole synthesis include microwave-assisted cyclization and use of catalytic systems to improve efficiency ().
- The trifluoromethyl group on the benzenesulfonamide enhances the compound’s chemical stability and biological activity, necessitating careful handling during synthesis to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Antimicrobial Activity
Research indicates that compounds with benzimidazole moieties often exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it a candidate for developing new antibiotics against resistant bacterial strains . Studies have shown that similar compounds can inhibit DNA synthesis in bacteria, leading to cell death, which is crucial for addressing antibiotic resistance .
Anticancer Properties
Benzimidazole derivatives have been studied for their anticancer activities. The structural features of N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide suggest potential interactions with cancer cell pathways. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells by targeting specific signaling pathways .
Inhibition of Enzymatic Activity
This compound may also serve as an inhibitor of various enzymes involved in disease processes. For example, studies on related benzimidazole derivatives indicate their ability to inhibit topoisomerases and other critical enzymes that facilitate cancer cell proliferation .
Pharmacological Insights
Mechanism of Action
The pharmacological activity of this compound may involve multiple mechanisms. Its interaction with cellular targets could disrupt normal cellular functions, leading to therapeutic effects against infections and tumors. The trifluoromethyl group is known to stabilize the compound's interaction with biological targets, enhancing its efficacy .
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical models:
- A study demonstrated that benzimidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus, showcasing their potential as new antibiotic agents .
- Another research project highlighted the anticancer properties of a closely related benzimidazole compound, which showed promising results in inhibiting tumor growth in vitro and in vivo models .
Material Science Applications
Beyond medicinal uses, this compound may have applications in material science due to its electronic properties.
Conductive Materials
The compound's structure suggests potential use as a dopant in organic semiconductors. Its ability to donate electrons can be harnessed for enhancing the conductivity of organic materials, which is critical for developing advanced electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Tables
| Application Area | Potential Uses | Mechanism/Activity |
|---|---|---|
| Medicinal Chemistry | Antibiotics | Inhibition of DNA synthesis |
| Anticancer agents | Induction of apoptosis | |
| Enzyme inhibitors | Targeting key enzymes | |
| Material Science | Organic semiconductors | Electron donation for conductivity |
Mechanism of Action
The mechanism of action of N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1: Substituent Impact on Anticancer Activity ()
| Compound | Substituent | Physical State | Anticancer Activity (A375/SK-MEL-5) |
|---|---|---|---|
| 12l | Trifluoromethyl | Oily | Moderate-High |
| 12m | Methoxy | Oily | Moderate |
| 12n | Naphthalene | Solid | High (but poor solubility) |
Key Insight : The trifluoromethyl group balances lipophilicity and target engagement, though solid-state analogs (e.g., 12n) may offer formulation advantages .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzimidazole moiety, which is known for its biological activity.
- A trifluoromethyl group that enhances lipophilicity and biological activity.
- A sulfonamide group that is often associated with various pharmacological effects.
Antiviral Activity
Research indicates that derivatives of benzimidazole compounds exhibit antiviral properties. For instance, studies on similar compounds have demonstrated their ability to inhibit helicase activity in viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV). Specifically, the N-alkyl derivatives of benzimidazole analogs have shown promising results against these viruses, suggesting that modifications can enhance antiviral efficacy .
Anticancer Activity
Recent studies have focused on the anticancer potential of sulfonamide derivatives. For example, compounds structurally related to this compound have been tested against various cancer cell lines. One study reported that sulfonamide derivatives linked to pyrimidine rings exhibited significant inhibitory activity against V600E BRAF, a common mutation in melanoma. The most potent compounds showed IC50 values as low as 0.49 µM .
Case Studies and Research Findings
- Inhibitory Effects on Cancer Cell Lines :
- Mechanism of Action :
- Comparative Analysis :
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antiviral | 6.5 | HCV |
| Compound B | Anticancer | 0.49 | V600E BRAF |
| Compound C | Antiviral | Not reported | DENV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
